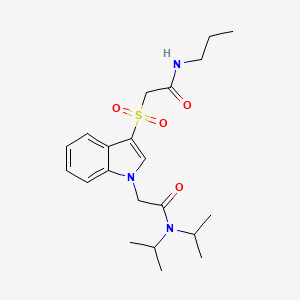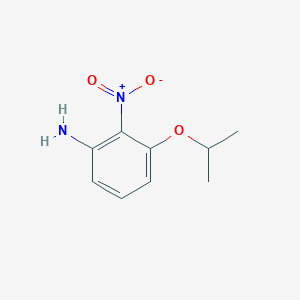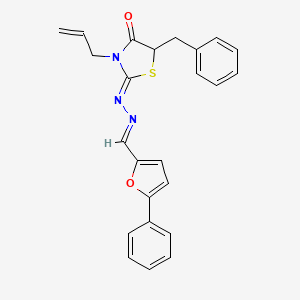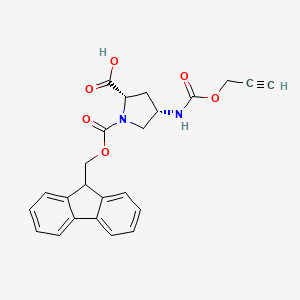![molecular formula C17H16N4O2 B2927906 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034487-60-8](/img/structure/B2927906.png)
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is an intricate chemical structure known for its applications in various scientific fields. This compound features a unique fusion of isoxazolo and pyrazolyl groups, contributing to its diverse reactivity and functionality in synthetic and applied chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone involves multiple steps. One common route starts with the preparation of the isoxazolo[4,5-c]pyridine moiety, followed by the introduction of the pyrazolyl group through a series of condensation reactions. The key reaction conditions include the use of specific catalysts, solvents such as dimethyl sulfoxide or acetonitrile, and temperatures ranging from ambient to reflux conditions.
Industrial Production Methods: In industrial settings, the large-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. Continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and column chromatography are employed to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Its reactivity is primarily influenced by the presence of functional groups within the isoxazolo and pyrazolyl rings.
Common Reagents and Conditions: Oxidation reactions often utilize reagents like potassium permanganate or chromium trioxide under controlled conditions. Reduction reactions might involve reagents such as sodium borohydride or lithium aluminium hydride. Substitution reactions typically employ nucleophiles like alkyl halides or amines, often under basic conditions.
Major Products Formed: Depending on the specific reaction, major products can include derivatives with modified functional groups, such as hydroxylated or alkylated compounds, which can further expand its utility in various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, aiding in the development of new materials and pharmaceuticals.
Biology: Biologically, it can be used as a probe to study biochemical pathways and interactions due to its reactive nature and structural versatility.
Industry: Industrially, it can be utilized in the production of advanced polymers, agrochemicals, and other high-value chemical products.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, altering their activity or function. These interactions often involve the formation of covalent or non-covalent bonds, leading to changes in biological pathways. Detailed studies on its binding affinities and specific interactions are crucial for understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Isoxazolo[4,5-c]pyridines
Pyrazolyl ketones
5-methyl-1-phenyl-1H-pyrazoles
Uniqueness: What sets (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone apart from these similar compounds is its combined structural elements, which provide a unique reactivity profile and potential for multifunctional applications. This combination enhances its utility across multiple scientific disciplines, making it a compound of significant interest.
Propriétés
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(10-18-21(12)14-5-3-2-4-6-14)17(22)20-8-7-16-13(11-20)9-19-23-16/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIRKXLZNIAJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC4=C(C3)C=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)


![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide](/img/structure/B2927830.png)
![[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2927831.png)
![methyl[(1-nonyl-1H-indol-4-yl)methyl]amine hydrochloride](/img/structure/B2927836.png)


![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)
![N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2927842.png)

![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)
![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
